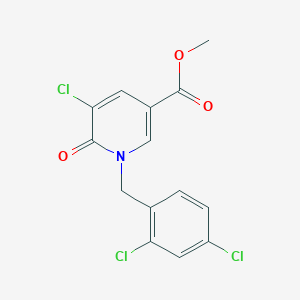
Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (MDCBP) is an organic compound that is used in scientific research. It is an important intermediate in the synthesis of many organic compounds, and it has a wide range of applications in organic synthesis. In addition, it has been studied for its potential use in drug development and as a pesticide.
Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been studied for its potential as an antibacterial agent . The presence of the azole ring structure, similar to that found in many antibacterial and antifungal agents, suggests that it could be effective against a range of bacteria. Research indicates that derivatives of this compound may have activity against both Gram-positive and Gram-negative bacteria, which could make it a valuable addition to the arsenal of antibiotics .
Antifungal Efficacy
The same azole ring structure that contributes to its antibacterial properties also suggests potential antifungal activity . Azole compounds are well-known for their use in treating fungal infections, and modifications to the benzoxazolinone ring, such as those found in this compound, could lead to new antifungal medications. This is particularly relevant given the increasing resistance to existing antifungal drugs .
Antiviral Applications
Compounds with a triazole ring, like the one present in this chemical, have shown promise as antiviral drugs . They have been used to treat infections caused by DNA and RNA viruses, including respiratory syncytial virus (RSV), hepatitis C, and other viral infections like West Nile virus and dengue fever. This suggests that derivatives of this compound could be explored for their antiviral capabilities .
Chemopreventive Potential
The triazolethiones class, to which this compound is related, has been investigated for its chemopreventive effects on cancer. These compounds have shown chemotherapeutic effects and could play a role in the prevention or treatment of cancer by acting on various stages of cancer development .
Anti-Inflammatory Properties
Research into similar compounds has indicated that the triazole ring can exhibit anti-inflammatory properties . This opens up the possibility for this compound to be used in the development of new anti-inflammatory drugs, which could be beneficial for treating chronic inflammatory diseases .
Local Anesthetic Uses
The azole derivatives are also known for their local anesthetic effects . This suggests that this compound could potentially be used in the formulation of local anesthetics, providing a new option for pain management during minor surgical procedures .
Propiedades
IUPAC Name |
methyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c1-21-14(20)9-4-12(17)13(19)18(7-9)6-8-2-3-10(15)5-11(8)16/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRAXJGJUNFYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)
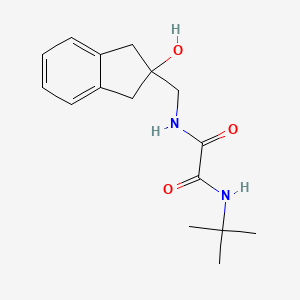

![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)
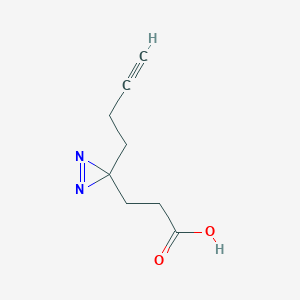
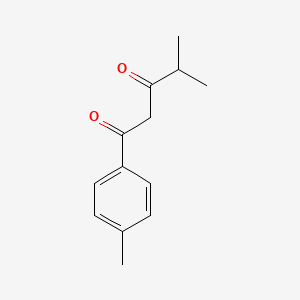
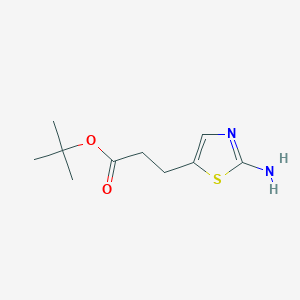
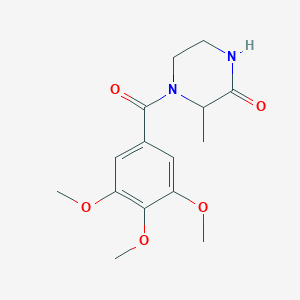
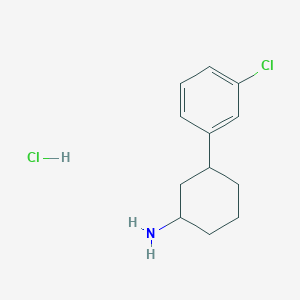
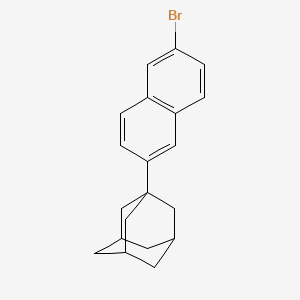
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2852781.png)
![N-(3-chlorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2852785.png)
![7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852786.png)
![N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2852790.png)